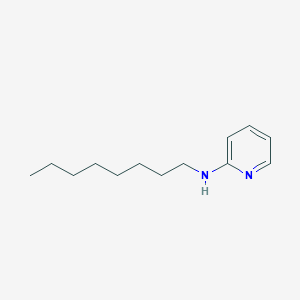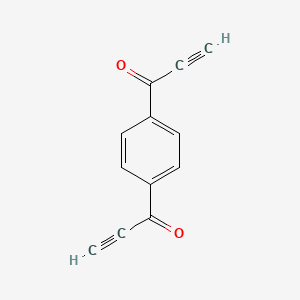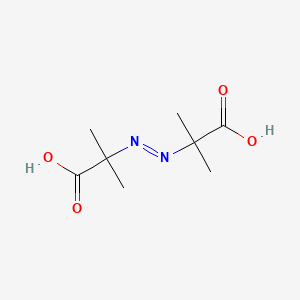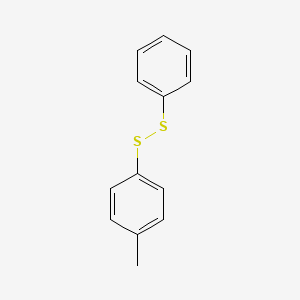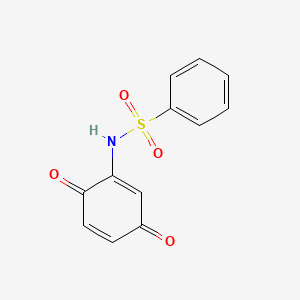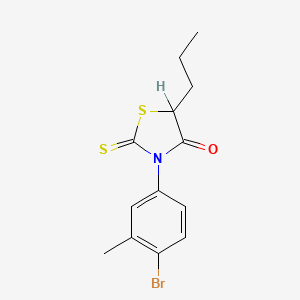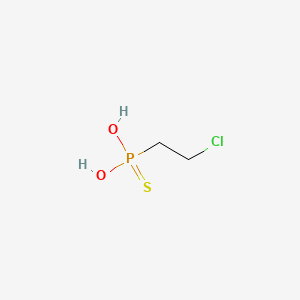
Phosphonothioic acid, (2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of phosphonothioic acid, (2-chloroethyl)-, involves the reaction of 2-chloroethanol with phosphorus trichloride and sulfur. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Phosphonothioic acid, (2-chloroethyl)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the phosphonothioic acid group to a phosphonic acid group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, (2-chloroethyl)-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including pesticides and herbicides.
Wirkmechanismus
The mechanism of action of phosphonothioic acid, (2-chloroethyl)-, involves its conversion to ethylene in biological systems. Ethylene is a potent regulator of plant growth and ripeness. When applied to plants, the compound is metabolized to release ethylene, which then exerts its effects on the plant’s growth and development .
Vergleich Mit ähnlichen Verbindungen
Phosphonothioic acid, (2-chloroethyl)-, can be compared to other similar compounds, such as:
2-Hydroxyethylphosphonic acid: This compound is a major metabolite of ethephon and has similar properties.
Bendamustine Related Compound D: This compound, although structurally different, also contains a 2-chloroethyl group and is used in pharmaceutical applications.
Phosphonothioic acid, (2-chloroethyl)-, is unique due to its specific chemical structure and the presence of the phosphonothioic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32403-58-0 |
|---|---|
Molekularformel |
C2H6ClO2PS |
Molekulargewicht |
160.56 g/mol |
IUPAC-Name |
2-chloroethyl-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H6ClO2PS/c3-1-2-6(4,5)7/h1-2H2,(H2,4,5,7) |
InChI-Schlüssel |
AHEJETSIRUFWPC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)P(=S)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




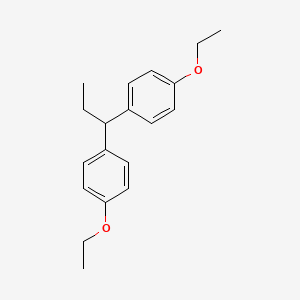


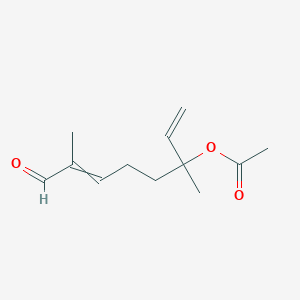
![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
